halopirimidinas

Halopyrimidines are a class of organic compounds that contain a pyrimidine ring with one or more halogen atoms attached as substituents, typically chlorine (Cl), bromine (Br), or fluorine (F). These compounds are widely used in the pharmaceutical and agrochemical industries due to their diverse biological activities. Halopyrimidines exhibit various pharmacological properties such as antiviral, antibacterial, and anti-inflammatory effects, making them attractive for drug development. Their aromatic structure confers stability and enhances their potential for bioavailability. Furthermore, the halogen substitution can modulate the physical and chemical properties of these compounds, influencing their solubility, reactivity, and interaction with biological targets. The synthesis of halopyrimidines is well-established and often involves multi-step reactions using a variety of synthetic methodologies including Friedel-Crafts alkylation, halogenation, and other electrophilic aromatic substitution reactions.

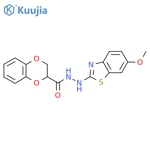

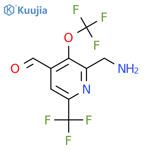

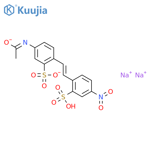

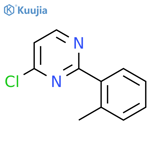

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

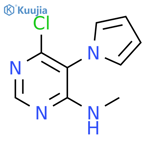

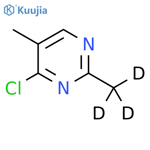

|

4-Chloro-2-(2-methylphenyl)pyrimidine | 1156237-99-8 | C11H9ClN2 |

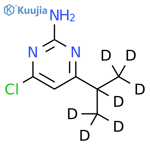

|

(6-Chloro-5-pyrrol-1-yl-pyrimidin-4-yl)-methyl-amine | 1708445-18-4 | C9H9ClN4 |

|

2-(4-chloropyrimidin-2-yl)acetic acid | 66621-82-7 | C6H5ClN2O2 |

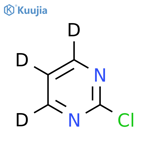

|

2-Chloropyrimidine-d3 | 1065473-08-6 | C4D3ClN2 |

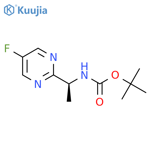

|

(S)-Tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate | 905587-30-6 | C11H16FN3O2 |

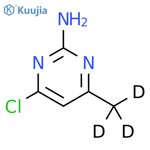

|

4-Chloro-2-amino-6-(methyl-d3)-pyrimidine | 1185306-54-0 | C5H3D3ClN3 |

|

4-Chloro-5-methyl-2-(methyl-d3)-pyrimidine | 1185306-85-7 | C6H4D3ClN2 |

|

4-Chloro-2-amino-6-(iso-propyl-d7)-pyrimidine | 1185306-60-8 | C7H3D7ClN3 |

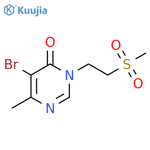

|

5-Bromo-3-(2-methanesulfonylethyl)-6-methyl-3,4-dihydropyrimidin-4-one | 1517442-26-0 | C8H11BrN2O3S |

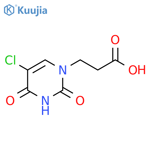

|

3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid | 1447966-21-3 | C7H7ClN2O4 |

Literatura Relacionada

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

2. Book reviews

-

4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

Fornecedores recomendados

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados